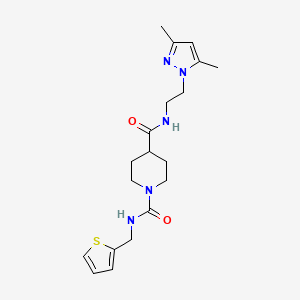![molecular formula C21H17N3O4S B2882321 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 868376-45-8](/img/structure/B2882321.png)
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and isoindoline rings, followed by the introduction of the acetamide group. The exact synthetic route would depend on the specific reagents and conditions used .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the thiazole ring might undergo reactions typical of aromatic heterocycles, while the acetamide group could participate in various nucleophilic addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar acetamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .科学的研究の応用
Anti-Inflammatory Applications
The synthesis of derivatives closely related to the compound has shown promising anti-inflammatory activity. Microwave-assisted synthesis methods have been employed to create thiazolidinone and isoindoline derivatives that demonstrate significant anti-inflammatory effects in both in-vitro and in-vivo models. For example, aliphatic groups on the thiazolidinone ring were found to exhibit better anti-inflammatory activity compared to bulkier groups, highlighting the potential of these compounds in developing anti-inflammatory therapies (Nikalje, 2014).
Antibacterial and Antitumor Activities
Research into the structural characteristics of (oxothiazolidin-2-ylidene)acetamides, including crystal structure analysis, supports the understanding of their interaction with biological targets (Galushchinskiy, Slepukhin, & Obydennov, 2017). Furthermore, derivatives have been evaluated for their hypoglycemic and hypolipidemic activities, indicating a broader therapeutic potential, including the management of type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Synthesis and Evaluation Techniques
The synthesis of novel compounds, including thiazolidinediones and thiazolopyrimidines derived from natural sources, has been explored for their analgesic and anti-inflammatory properties. These studies provide a foundation for understanding the chemical synthesis and biological evaluation methods relevant to developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Docking and In Vitro, In Vivo Evaluation
The molecular docking studies, combined with in-vitro and in-vivo evaluation of anti-inflammatory agents, have offered insights into the binding affinity of these compounds towards biological targets, such as human serum albumin (HSA), which is crucial for understanding their mechanism of action (Nikalje, Hirani, & Nawle, 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-3-11-23-18-15(28-2)9-6-10-16(18)29-21(23)22-17(25)12-24-19(26)13-7-4-5-8-14(13)20(24)27/h3-10H,1,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTIQWHMTOCLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

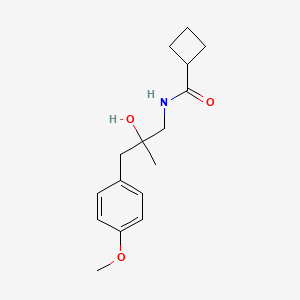
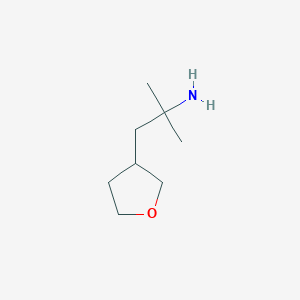
![3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2882242.png)
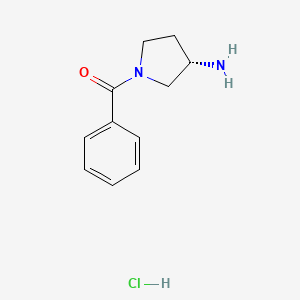
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2882244.png)
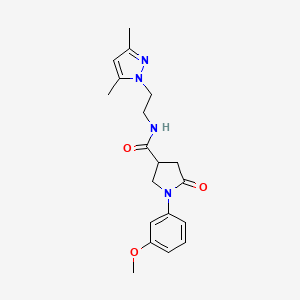
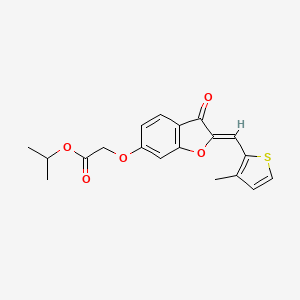
![1-(4-Butoxyphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2882252.png)
![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)

![8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2882257.png)
![N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

